molecular formula C12H14O4 B1326513 Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate CAS No. 955884-97-6

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate

Cat. No. B1326513
Key on ui cas rn: 955884-97-6
M. Wt: 222.24 g/mol
InChI Key: NEJMNNJFWLVHHF-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

To the mixture of 4-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid methyl ester and 6-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester (3d) (1.74 g, 7.36 mmol) in CH2Cl2 (10 mL) at 0° C. was added BBr3 (22.0 mL, 22 mmol, 1.0 M solution in CH2Cl2). The reaction mixture was stirred at 0° C. for 6 hr, quenched with H2O (100 mL), extracted with CH2Cl2(2×100 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography eluting with 10% EtOAc in hexanes to give an pale yellow solid (171 mg, 10% yield). 1H NMR (400 MHz, CDCl3) δ 7.15 (s, 1 H) 6.99 (s, 1 H) 5.87 (s, 1 H) 3.89 (s, 3 H) 3.00 (s, 2 H) 1.50 (s, 6 H); LCMS for C12H14O4 m/z 223.0 (M+H)+.
Name
4-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Yield
10%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:15]=[C:14]([O:16]C)[C:8]2[CH2:9][C:10]([CH3:13])([CH3:12])[O:11][C:7]=2[CH:6]=1)=[O:4].COC(C1C=C(OC)C=C2OC(C)(C)CC=12)=O.B(Br)(Br)Br>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[CH:15]=[C:14]([OH:16])[C:8]2[CH2:9][C:10]([CH3:13])([CH3:12])[O:11][C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
4-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC2=C(CC(O2)(C)C)C(=C1)OC
Name
6-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester
Quantity
1.74 g
Type
reactant
Smiles
COC(=O)C=1C=C(C=C2C1CC(O2)(C)C)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2(2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C1=CC2=C(CC(O2)(C)C)C(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 171 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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